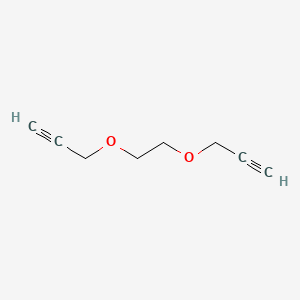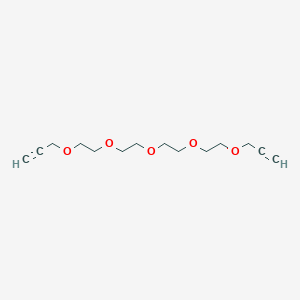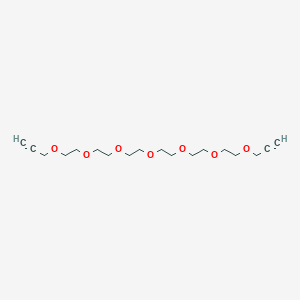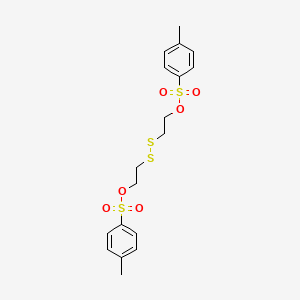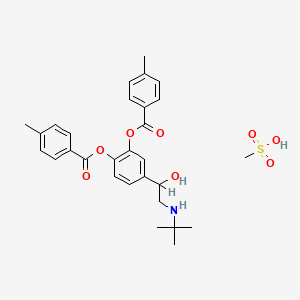
Ácido aristoloquíco
Descripción general
Descripción
El ácido aristolóquico es una familia de compuestos que se encuentran de forma natural en la familia de plantas Aristolochiaceae, particularmente en los géneros Aristolochia y Asarum. Estos compuestos son conocidos por sus potentes propiedades carcinogénicas, mutagénicas y nefrotóxicas . Históricamente, las plantas que contienen ácido aristolóquico se han utilizado en la medicina tradicional de diversas culturas, incluida la medicina herbal china, para tratar una variedad de dolencias .
Aplicaciones Científicas De Investigación
El ácido aristolóquico se ha estudiado ampliamente por sus propiedades biológicas y toxicológicas. Algunas aplicaciones clave incluyen:
Mecanismo De Acción
El ácido aristolóquico ejerce sus efectos a través de varios mecanismos:
Aducción al ADN: Forma aductos covalentes con el ADN, lo que lleva a mutaciones y carcinogénesis.
Vías de señalización: Activa las vías NF-κB y STAT3, contribuyendo a la inflamación y la apoptosis.
Nefrotoxicidad: Causa insuficiencia renal crónica a través de la nefrotóxicidad selectiva, a menudo requiriendo diálisis o trasplante de riñón.
Compuestos similares:
Aristolactamas: Derivados reducidos del ácido aristolóquico con perfiles toxicológicos similares.
Ácidos nitrofenantreno carboxílicos: Compuestos relacionados estructuralmente con diferentes grados de toxicidad.
Singularidad: El ácido aristolóquico es único debido a sus potentes propiedades nefrotóxicas y carcinogénicas, que son más pronunciadas en comparación con otros compuestos similares. Su capacidad para formar aductos estables con el ADN e inducir firmas mutacionales específicas lo diferencia de otros ácidos nitrofenantreno carboxílicos .
Análisis Bioquímico
Biochemical Properties
Aristolochic acid interacts with various enzymes, proteins, and other biomolecules. It is metabolized by oxidation and reduction pathways, or phase I metabolism . The reduction of aristolochic acid I produces aristolactam I, which has been observed in the urine . Further processing of aristolactam I by O-demethylation results in aristolactam Ia, the primary metabolite .
Cellular Effects
Aristolochic acid has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), aristolochic acid activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
Aristolochic acid exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins to induce genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes . It can also cause hepatic injury through oxidative stress, as well as mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of aristolochic acid change over time in laboratory settings. After continuous intraperitoneal injection of aristolochic acid solution for 28 days, the swollen and necrotic renal tubular epithelial cells were histologically observed . In addition, blood urea nitrogen (BUN) and creatinine (Cre) were significantly increased, indicating aristolochic acid could induce serious kidney lesions in broilers .
Dosage Effects in Animal Models
The effects of aristolochic acid vary with different dosages in animal models. Aristolochic acid stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days . This is a daily dose of approximately 0.015 mg/kg bw for a 60 kg person .
Metabolic Pathways
Aristolochic acid is involved in several metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Transport and Distribution
Aristolochic acid is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of aristolochic acid I .
Subcellular Localization
It is known that aristolochic acid can suppress NF-κB activity in normal human cells , which may partially account for the reported anti-inflammatory effects of some plants from the genus Aristolochia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido aristolóquico implica varios pasos, incluida la nitración de derivados de fenantreno, seguida de metoxilación y carboxilación. Una ruta sintética común comienza con la nitración de 1,2,3,4-tetrahidrofenantreno, seguida de la oxidación para formar el correspondiente ácido nitrofenantreno carboxílico .
Métodos de producción industrial: La producción industrial del ácido aristolóquico no es común debido a su naturaleza tóxica. La extracción de fuentes naturales, como las plantas Aristolochia y Asarum, es un método más común. Se utilizan técnicas como la extracción líquida a presión (PLE) y la extracción con fluidos supercríticos (SFE) para aislar el ácido aristolóquico de estas plantas .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido aristolóquico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar aristolactamas.
Reducción: Las reacciones de nitroreducción convierten el ácido aristolóquico en N-hidroxiaristolactamas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan enzimas nitroreductasas o agentes reductores químicos como el zinc y el ácido clorhídrico.
Productos principales:
Oxidación: Aristolactamas.
Reducción: N-hidroxiaristolactamas y otros derivados reducidos.
Comparación Con Compuestos Similares
Aristolactams: Reduced derivatives of Aristolochic acid with similar toxicological profiles.
Nitrophenanthrene Carboxylic Acids: Structurally related compounds with varying degrees of toxicity.
Uniqueness: Aristolochic acid is unique due to its potent nephrotoxic and carcinogenic properties, which are more pronounced compared to other similar compounds. Its ability to form stable DNA adducts and induce specific mutational signatures sets it apart from other nitrophenanthrene carboxylic acids .
Propiedades
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQZRXNYIEMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040969 | |
| Record name | Aristolochic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-67-7 | |
| Record name | Aristolochic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aristolochic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aristolochic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARISTOLOCHIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aristolochic acid A interact with its target and what are the downstream effects?
A1: AA A is metabolized in the body to form aristolactam I, which binds to DNA, forming adducts primarily at adenine bases []. This DNA damage disrupts cellular processes and can lead to mutations, ultimately contributing to both nephrotoxicity and carcinogenicity [, ].
Q2: What are the known toxic effects of aristolochic acid A?
A2: AA A is a potent nephrotoxin, causing aristolochic acid nephropathy (AAN), a serious condition characterized by renal fibrosis, kidney failure, and an increased risk of urothelial cancer [, , , ].
Q3: What evidence links Aristolochia use to human diseases?
A3: Multiple studies have identified a unique mutational signature in the TP53 gene of patients with urothelial cancer who have a history of using Aristolochia-containing herbal remedies []. This specific mutation pattern, coupled with the detection of aristolactam-DNA adducts in their tissues, provides strong evidence for the causal link between AA A exposure and cancer development [, ].
Q4: Have there been documented cases of Aristolochia-induced toxicity?
A4: Yes, a significant case involved Belgian women who developed severe nephropathy after consuming slimming pills containing Aristolochia fangchi []. This incident brought significant attention to the dangers of AA A and spurred further research into its toxic effects [, ].
Q5: What are the long-term health risks associated with aristolochic acid A exposure?
A5: Even low-level exposure to AA A can lead to irreversible kidney damage and significantly increase the risk of developing urothelial cancer, even decades after exposure [, ].
Q6: Are there any known biomarkers for monitoring aristolochic acid A-induced toxicity?
A6: Aristolactam-DNA adducts in renal tissue serve as a long-lasting biomarker of AA A exposure []. Researchers are also investigating other potential biomarkers, particularly urinary markers, for early detection and monitoring of AAN [, ].
Q7: What is being done to address the risks associated with Aristolochia herbs?
A7: Several countries have banned the use of Aristolochia-containing herbal medicines []. Public awareness campaigns are crucial to educate people about the risks associated with these plants and to encourage the use of safer alternatives [].
Q8: What is the molecular formula and weight of aristolochic acid A?
A8: The molecular formula of AA A is C17H11NO7, and its molecular weight is 341.28 g/mol.
Q9: What spectroscopic data is available for aristolochic acid A?
A9: Various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize AA A [, ]. These techniques provide detailed information about the compound's structure, including the presence of specific functional groups like the nitro group and the carboxylic acid group [, ].
Q10: What analytical methods are used to detect and quantify aristolochic acid A in plant material and biological samples?
A10: High-performance liquid chromatography (HPLC), often coupled with MS or ultraviolet (UV) detection, is widely employed for the sensitive and specific detection and quantification of AA A in various matrices, including plant extracts, herbal remedies, and biological fluids [, , , ].
Q11: What are the challenges in analyzing aristolochic acid A in complex matrices?
A11: Analyzing AA A in complex matrices like herbal remedies can be challenging due to the presence of other compounds that may interfere with the analysis [, ]. Efficient extraction and purification techniques are essential to isolate AA A and ensure accurate quantification [, ].
Q12: How do structural modifications of aristolochic acid A affect its activity?
A12: Research on AA A analogues has shown that even minor structural modifications can significantly impact the compound's toxicity []. Understanding the SAR of AA A is crucial for developing safer analogues with potential therapeutic benefits [].
Q13: What are the challenges in developing safer aristolochic acid A analogues?
A13: The challenge lies in identifying structural modifications that eliminate or drastically reduce the nephrotoxicity and carcinogenicity of AA A while preserving or enhancing its potential therapeutic properties.
Q14: Does Aristolochia have any known ecological roles?
A15: Some Aristolochia species engage in unique pollination strategies, attracting and trapping insects within their flowers to facilitate pollination [, ]. This specialized relationship highlights the ecological significance of these plants despite their toxicity.
Q15: Are there any environmental concerns related to Aristolochia?
A16: While Aristolochia species are found naturally in various parts of the world, their use in traditional medicine and potential for contamination of other plant materials raise concerns about their environmental impact and the potential for human exposure [].
Q16: Are there any safe and effective alternatives to Aristolochia-containing remedies?
A16: Yes, depending on the specific traditional use, safer and potentially effective alternatives from other plant sources or synthetic drugs are available. It is crucial to consult with healthcare professionals for appropriate diagnosis and treatment options.
Q17: What research tools and resources are available for studying Aristolochia and aristolochic acid A?
A19: Researchers utilize various resources, including botanical gardens, herbarium specimens, and online databases, to study the taxonomy, distribution, and chemical composition of different Aristolochia species []. Advanced analytical techniques, cell culture models, and animal models are employed to investigate the biological activity and toxicity of AA A [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
